REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[CH3:12][O:13][C:14](=[O:21])[CH2:15][S:16]([CH2:18][CH2:19][Cl:20])=[O:17]>>[CH3:12][O:13][C:14](=[O:21])[CH2:15][S:16]([CH2:18][CH2:19][Cl:20])(=[O:6])=[O:17]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CS(=O)CCCl)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
COC(CS(=O)(=O)CCCl)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |